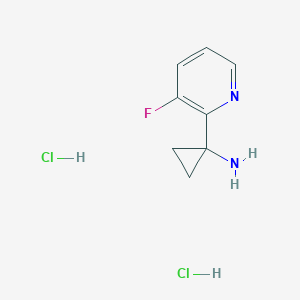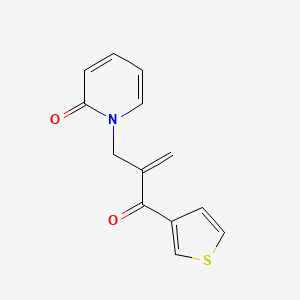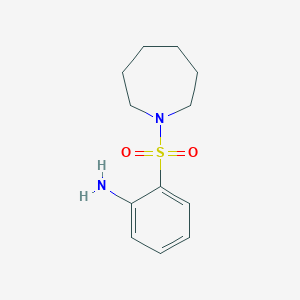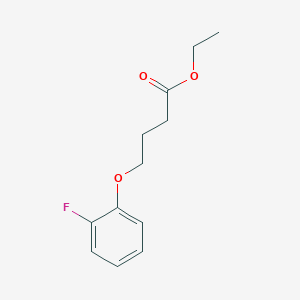
Ethyl 4-(2-fluoro-phenoxy)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H15FO3 It is an ester formed from the reaction of 4-(2-fluoro-phenoxy)butanoic acid and ethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-fluoro-phenoxy)butanoate typically involves the esterification of 4-(2-fluoro-phenoxy)butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(2-fluoro-phenoxy)butanoic acid+ethanolH2SO4ethyl 4-(2-fluoro-phenoxy)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can reduce the need for corrosive liquid acids, making the process more environmentally friendly.
化学反应分析
Types of Reactions
Ethyl 4-(2-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-(2-fluoro-phenoxy)butanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 4-(2-fluoro-phenoxy)butanoic acid and ethanol.
Reduction: 4-(2-fluoro-phenoxy)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ethyl 4-(2-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-(2-fluoro-phenoxy)butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
相似化合物的比较
Ethyl 4-(2-fluoro-phenoxy)butanoate can be compared to other esters and fluoro-substituted compounds:
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate: Another ester with a fluoro group, used in different chemical syntheses.
Ethyl acetate: A simpler ester, commonly used as a solvent.
Methyl butanoate: An ester with a similar structure but without the fluoro group, used in flavor and fragrance industries.
The presence of the fluoro group in this compound makes it unique, as it can influence the compound’s reactivity, stability, and biological activity.
属性
分子式 |
C12H15FO3 |
|---|---|
分子量 |
226.24 g/mol |
IUPAC 名称 |
ethyl 4-(2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H15FO3/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI 键 |
OBGCOSPPHPGCDS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCOC1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


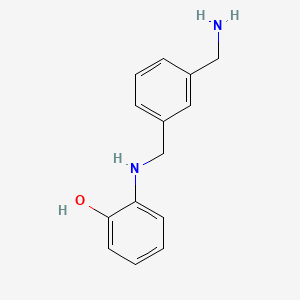

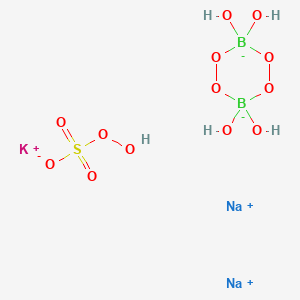
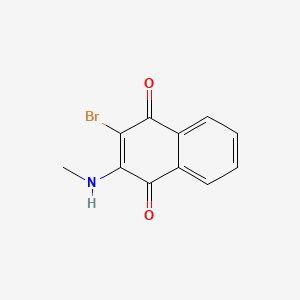

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)

